4-chloro-3-(1H-pyrrol-1-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds structurally related to 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, often involves multicomponent coupling reactions. For instance, a new pyrrole derivative was synthesized through a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite. This method demonstrates the efficiency and versatility of synthesizing pyrrole-containing compounds, which could be analogous to the synthesis of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, similar to 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, can be characterized using various spectroscopic techniques. In the mentioned study, 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction were used. Theoretical studies, such as density functional theory (DFT), provide insights into the spectral and geometrical data, showing high correlation with experimental data (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives exhibit various chemical reactions and properties, including corrosion inhibition. For example, a synthesized pyrrole compound showed significant inhibition efficiency on steel surfaces, indicating the potential chemical reactivity and protective properties of such compounds. This aspect is crucial for understanding the chemical behavior of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid in different environments (Louroubi et al., 2019).
Physical Properties Analysis
The physical properties of pyrrole derivatives are closely related to their molecular structure and chemical composition. Techniques such as Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations provide insights into the intermolecular interactions and physical characteristics of these compounds, which are essential for understanding the physical properties of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid (Louroubi et al., 2019).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including reactivity, stability, and interaction with metals, can be inferred from studies on similar compounds. For instance, the aforementioned pyrrole derivative's ability to inhibit corrosion suggests its reactivity and potential for forming protective layers on metal surfaces, indicating the broad chemical utility of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid (Louroubi et al., 2019).
Scientific Research Applications
Multilayered Film Fabrication
4-(pyrrole-1-yl) benzoic acid (PyBA), closely related to 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid, has been used in the controlled fabrication of multilayered films. These films, particularly of nickel hexacyanoferrate (NiHCF) type, are developed using a layer-by-layer method. This technique is valuable in creating materials with high charge transport dynamics and stability, applicable in various electrochemical devices (Makowski et al., 2007).
Fluorescent Material for Temperature Monitoring
A derivative of the compound, specifically 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits fluorescence in a solid state due to its unique molecular design. It has been utilized to develop thermal responsive materials that can monitor temperature in a specific range, showing potential in temperature-sensitive applications (Han et al., 2013).
Biological Imaging Applications
Derivatives of 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid have been used in the synthesis of Zinpyr family sensors for biological imaging applications. These sensors, functionalized with pyridyl-amine-pyrrole groups, are effective in detecting Zn(II) in biological systems and have demonstrated utility in confocal microscopy studies for in vivo applications (Nolan et al., 2006).
Host Matrix in Composite Coatings
The compound's derivative, PyBA, has been incorporated in the electrodeposition of poly(3,4-ethylenedioxythiophene) (PEDOT) to form composite coatings. These coatings, containing carboxylate units of PyBA, enhance the stability and adherence of the coating, making them suitable for applications in corrosion protection and electrochemical device fabrication (Adamczyk et al., 2014).
properties
IUPAC Name |
4-chloro-3-pyrrol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHQUTCHCRFSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359294 | |
Record name | 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
107946-72-5 | |
Record name | 4-chloro-3-(1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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